Nitronium tetrafluoroborate
Overview
Description
Nitronium tetrafluoroborate is a useful research compound. Its molecular formula is BF4HNO2- and its molecular weight is 132.81 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
Nitronium tetrafluoroborate is primarily used as a nitrating agent . It targets nitrogen compounds, reacting with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides .
Mode of Action
This compound interacts with its targets by donating a nitro group (NO2) to the target molecule . This interaction results in the formation of the corresponding N-nitro derivative .
Biochemical Pathways
The nitration of aromatic compounds by this compound is an important synthetic pathway for generating arylamines . The nitration process involves the formation of nitronium ions, which are then used to nitrate the aromatic compounds .
Pharmacokinetics
It’s important to note that this compound is a colorless crystalline solid that reacts with water to form corrosive acids . Therefore, it must be handled under water-free conditions .
Result of Action
The result of this compound’s action is the formation of N-nitro derivatives when reacted with nitrogen compounds . These derivatives have various applications, including the synthesis of natural products, pharmaceuticals, and materials science .
Action Environment
This compound is sensitive to environmental conditions. It reacts with water to form corrosive acids, so it must be handled under water-free conditions . It is also sparsely soluble in many organic solvents . Therefore, the compound’s action, efficacy, and stability are highly influenced by the environmental conditions, particularly the presence of water and the type of solvent used.
Biochemical Analysis
Biochemical Properties
Nitronium tetrafluoroborate is primarily used as a nitration agent . It has been shown to be a versatile nitrating agent for nitrogen compounds, giving the corresponding N-nitro derivative when reacted with secondary aliphatic amines, an acyl aliphatic amine, a carbamate ester, a diacyl amine, and primary amides
Cellular Effects
Given its role as a nitration agent, it may influence cellular function by modifying proteins and other biomolecules through nitration
Molecular Mechanism
The molecular mechanism of this compound largely involves its role as a nitration agent . It can react with various nitrogen compounds to form N-nitro derivatives
Properties
IUPAC Name |
nitronium;tetrafluoroborate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BF4.NO2/c2-1(3,4)5;2-1-3/q-1;+1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RGVZMPONLYFINH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.[N+](=O)=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BF4NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001014531 | |
Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.81 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White nearly odorless crystals; [Alfa Aesar MSDS] | |
Record name | Nitronium tetrafluoroborate | |
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URL | https://haz-map.com/Agents/21261 | |
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CAS No. |
13826-86-3 | |
Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Borate(1-), tetrafluoro-, nitryl (1:1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001014531 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nitronium tetrafluoroborate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.034.107 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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A: Nitronium tetrafluoroborate acts as a strong electrophile. In reactions with aromatic compounds, the nitronium ion (NO2+) generated from this compound attacks the electron-rich aromatic ring, leading to electrophilic aromatic substitution and the introduction of a nitro group (NO2) onto the ring. [, , , , , ]
A: Yes, this compound can also react with non-aromatic compounds. For instance, it can nitrate aliphatic carboxylic acids in the presence of silver carbonate, likely proceeding through an alkyl- or aryl-silver intermediate. [] It can also oxidize alkyl (cycloalkyl) methyl ethers to carbonyl compounds. []
A: this compound reacts with alkanes like adamantane, but the mechanism is different. Instead of direct nitration, hydride abstraction occurs, leading to the formation of a carbocation intermediate. This intermediate then reacts with species like HNO2 or NO2- present in the reaction mixture, eventually yielding nitrated alkanes. []
ANone: The molecular formula is NO2BF4, and its molecular weight is 136.82 g/mol.
A: While specific spectroscopic data aren't extensively detailed within the provided research, researchers commonly utilize techniques like NMR spectroscopy to monitor reactions involving this compound and characterize products. [, , , , ]
A: this compound is often utilized with solvents like sulfolane, acetonitrile, methylene chloride, nitroethane, and nitromethane. The choice of solvent can influence reaction rates and product distributions. [, , , , , , , , ]
A: Yes, this compound is a powerful oxidizing agent and can react violently with water and other nucleophilic solvents. It's crucial to handle it with care and use it under anhydrous conditions. [, , ]
ANone: this compound finds applications in various synthetic transformations, including:
- Nitration of aromatic compounds: It's widely used for introducing nitro groups into aromatic rings, enabling the synthesis of various nitroaromatic compounds. [, , , , , , , , , , ]
- Nitration of aliphatic compounds: It can nitrate aliphatic carboxylic acids and alkanes, albeit through different mechanisms compared to aromatic nitration. [, ]
- Oxidation reactions: It can oxidize alkyl (cycloalkyl) methyl ethers to their corresponding carbonyl compounds. []
- Polymerization: It can initiate the polymerization of styrene oxide, leading to the formation of cyclic and linear oligomers with diverse structures. []
A: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the interaction of this compound with carbon nanotubes (CNTs). These calculations revealed the strong binding affinity of both nitronium and tetrafluoroborate ions to CNTs and provided insights into the mechanism of CNT destruction by nitronium ions. []
ANone: Yes, while not directly addressed in these papers, the counterion can influence the reactivity of the nitronium ion. Different counterions can alter the solubility and dissociation behavior of the nitronium salt, thereby impacting its reactivity in nitration reactions.
A: Electron-donating groups on the aromatic ring enhance the reactivity towards nitration, while electron-withdrawing groups deactivate the ring. The position of substituents also plays a role, with ortho/para directors favoring nitration at those positions and meta directors directing it to the meta position. [, , , , , , , ]
A: Due to its reactivity, this compound should be handled and stored under anhydrous conditions. It should be kept away from moisture and incompatible materials like water and nucleophilic solvents to prevent hazardous reactions. [, , ]
ANone: The study of this compound combines aspects of:
- Organic Chemistry: It's a crucial reagent for synthesizing various organic compounds, highlighting its significance in organic synthesis and methodology development. [, , , , , , , , , , , , , , ]
- Materials Science: Research on its interaction with carbon nanotubes showcases its relevance in understanding material properties and potential applications in nanotechnology. []
- Analytical Chemistry: The use of techniques like NMR and HPLC to monitor reactions and analyze products underscores the role of analytical chemistry in studying this compound and its applications. [, , , , ]
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